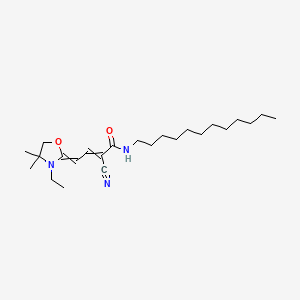
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dodecyl chain, and an oxazolidinylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidinylidene intermediate, followed by the introduction of the cyano and dodecyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to achieve efficient production while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide: This compound is unique due to its specific structural features, such as the presence of the oxazolidinylidene moiety.
Other Similar Compounds: Compounds with similar structures may include those with variations in the dodecyl chain length, the presence of different substituents on the oxazolidinylidene ring, or modifications to the cyano group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
94491-26-6 |
|---|---|
分子式 |
C24H41N3O2 |
分子量 |
403.6 g/mol |
IUPAC名 |
2-cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-1,3-oxazolidin-2-ylidene)but-2-enamide |
InChI |
InChI=1S/C24H41N3O2/c1-5-7-8-9-10-11-12-13-14-15-18-26-23(28)21(19-25)16-17-22-27(6-2)24(3,4)20-29-22/h16-17H,5-15,18,20H2,1-4H3,(H,26,28) |
InChIキー |
AWMOFGFNULCXRU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNC(=O)C(=CC=C1N(C(CO1)(C)C)CC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




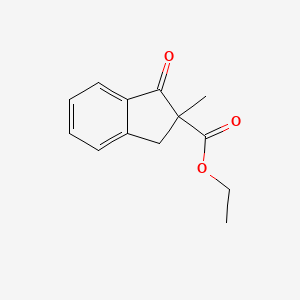
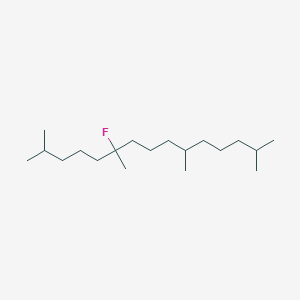

![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
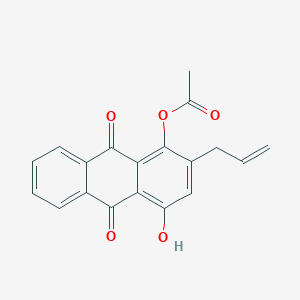

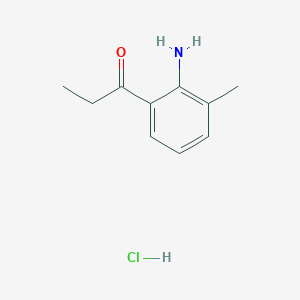
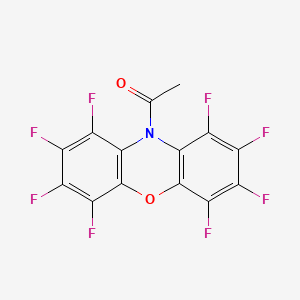

![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
